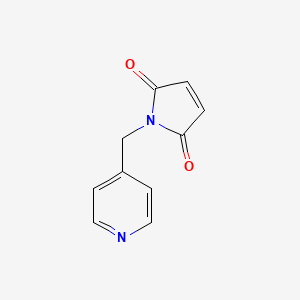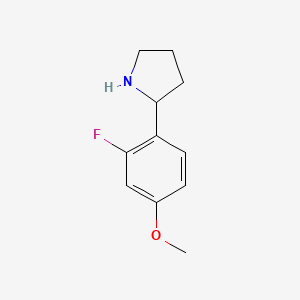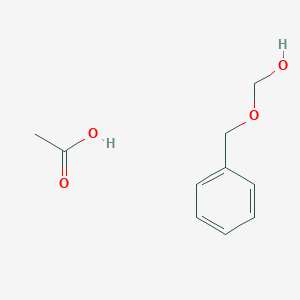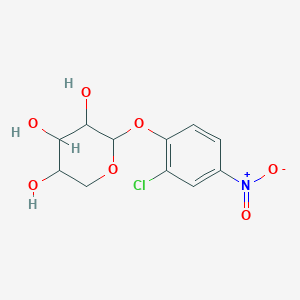
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is an organic compound with a complex structure that includes a pyrazole ring, a bromomethyl group, and an ethyl ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions. For instance, the pyrazole intermediate can be treated with N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to achieve selective bromination.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester. This can be done using ethanol in the presence of a strong acid like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids. Reduction reactions can also be performed to convert the ester group to an alcohol.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions, forming more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substituted Pyrazoles: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
科学研究应用
Chemistry
Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and polymers. Its versatility allows for the development of various functional materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.
相似化合物的比较
Similar Compounds
- Ethyl 3-(chloromethyl)-1-methyl-1h-pyrazole-5-carboxylate
- Ethyl 3-(iodomethyl)-1-methyl-1h-pyrazole-5-carboxylate
- Methyl 3-(bromomethyl)-1-methyl-1h-pyrazole-5-carboxylate
Uniqueness
This compound is unique due to the presence of the bromomethyl group, which is more reactive than its chloro or iodo counterparts. This reactivity makes it particularly useful in synthetic chemistry for introducing various functional groups through substitution reactions.
属性
CAS 编号 |
199480-29-0 |
|---|---|
分子式 |
C8H11BrN2O2 |
分子量 |
247.09 g/mol |
IUPAC 名称 |
ethyl 5-(bromomethyl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)7-4-6(5-9)10-11(7)2/h4H,3,5H2,1-2H3 |
InChI 键 |
SSIPBMYALFVLGK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC(=NN1C)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1-methyl-, ethyl ester](/img/structure/B12101251.png)












